
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Overview
Description
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position and a tetrahydro-2H-pyran-4-yl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of 4-nitropyrazole with tetrahydro-2H-pyran-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated reactors and real-time monitoring systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The tetrahydro-2H-pyran-4-yl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4)
Substitution: Alkyl or aryl halides, sodium hydride (NaH)
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the compound.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural features that allow for interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole showed activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
Agricultural Applications
The compound's ability to modulate plant growth has led to its exploration in agricultural science.
Plant Growth Regulators
Research has indicated that pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. The application of this compound in agricultural settings could optimize crop production through improved stress resistance .
Material Science
The unique chemical structure of this compound makes it suitable for applications in material science.
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials due to its ability to form stable complexes with metals. This property is particularly useful in developing catalysts for organic reactions .
Case Studies
Mechanism of Action
The mechanism of action of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with the tetrahydro-2H-pyran group attached at a different position.
4-nitro-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole: Another isomer with the tetrahydro-2H-pyran group at the 3-position.
4-nitro-1-(tetrahydro-2H-pyran-5-yl)-1H-pyrazole: Isomer with the tetrahydro-2H-pyran group at the 5-position.
Uniqueness
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group also adds to its versatility in undergoing various chemical transformations.
Biological Activity
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class, characterized by a nitro group at the 4-position and a tetrahydro-2H-pyran moiety. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C₈H₁₁N₃O₃
- Molecular Weight : Approximately 197.19 g/mol
- CAS Number : 1190380-50-7
The compound's architecture enables various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with distinct biological activities.
Biological Activities
Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities. Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties, though comprehensive studies are still required to fully elucidate its mechanisms of action and therapeutic potential.
Antimicrobial Activity
Initial investigations into the antimicrobial properties of pyrazole derivatives have shown promise. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the nitro group is believed to enhance these activities by facilitating interactions with microbial targets.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit key inflammatory pathways, which may contribute to their therapeutic efficacy in treating conditions like arthritis or other inflammatory diseases. Further research is needed to establish specific pathways influenced by this compound .
The mechanism of action likely involves bioreduction of the nitro group, leading to reactive intermediates that interact with cellular components. The tetrahydro-2H-pyran moiety may enhance solubility and bioavailability, facilitating interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Methyl-4-nitro-1H-pyrazole | Methyl group at position 5 | Enhanced lipophilicity; potential for better membrane permeability |
3-Amino-4-nitro-1H-pyrazole | Amino group at position 3 | Increased solubility; potential for different biological interactions |
1-(Tetrahydro-2H-pyran)-3-methylpyrazole | Methyl substitution at position 3 | Variation in biological activity due to methylation |
5-Arylpyrazoles | Aryl groups at position 5 | Diverse pharmacological profiles based on aryl substituents |
This table illustrates how variations in structure can influence biological activity, suggesting that modifications could lead to enhanced therapeutic profiles.
Properties
IUPAC Name |
4-nitro-1-(oxan-4-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)8-5-9-10(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOPKGWJNIWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238629 | |
Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190380-50-7 | |
Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190380-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.